

comparative study of the crystal structure of dibromobenzoic acid isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Dibromobenzoic acid*

Cat. No.: *B104997*

[Get Quote](#)

A Comparative Study of the Crystal Structures of Dibromobenzoic Acid Isomers

This guide provides a detailed comparative analysis of the crystal structures of various dibromobenzoic acid isomers. The structural data, obtained through single-crystal X-ray diffraction, is crucial for understanding the impact of bromine substitution on the molecular conformation and intermolecular interactions within the crystalline state. This information is of significant value to researchers, scientists, and professionals in the field of drug development for designing molecules with specific physicochemical properties.

Experimental Protocols

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. A general experimental protocol for such an analysis is as follows:

- **Crystal Growth:** Single crystals of the dibromobenzoic acid isomers are grown by slow evaporation of a suitable solvent. The choice of solvent is critical and is determined empirically for each isomer. Common solvents for benzoic acid derivatives include ethanol, methanol, acetic acid, or mixtures thereof with water.
- **Data Collection:** A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature, often at low temperatures (e.g., 100-150 K) to minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).

- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in difference Fourier maps and refined isotropically or placed in calculated positions.

Crystal Structure Data of Dibromobenzoic Acid Isomers

The following tables summarize the key crystallographic data for the studied dibromobenzoic acid isomers.

Table 1: Crystal Data and Structure Refinement for Dibromobenzoic Acid Isomers

Parameter	2,6-Dibromo-3,4,5-trimethoxybenzoic Acid[1]	2-Bromobenzoic Acid[2]
Empirical Formula	C ₁₀ H ₁₀ Br ₂ O ₅	C ₇ H ₅ BrO ₂
Formula Weight	386.00	201.02
Temperature (K)	293(2)	120(2)
Wavelength (Å)	0.71073	1.54184
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	10.133(3)	14.7955(4)
b (Å)	8.441(2)	3.99062(15)
c (Å)	15.228(4)	22.9240(8)
α (°)	90	90
β (°)	99.88(3)	96.906(3)
γ (°)	90	90
Volume (Å ³)	1284.1(6)	1343.69(8)
Z	4	4
Density (calculated) (Mg/m ³)	1.996	1.986
Absorption Coefficient (mm ⁻¹)	6.334	7.761
F(000)	752	784

Note: Data for other isomers of dibromobenzoic acid were not available in the searched resources.

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid[1]

Bond	Length (Å)	Angle	Degree (°)
Br1-C2	1.895(4)	O1-C7-O2	123.0(5)
Br2-C6	1.896(4)	O1-C7-C1	119.8(4)
O1-C7	1.294(6)	O2-C7-C1	117.2(4)
O2-C7	1.220(6)	C6-C1-C2	119.3(4)
C1-C7	1.503(7)	C3-C2-Br1	119.1(3)
C1-C2	1.398(6)	C5-C6-Br2	118.9(3)
C1-C6	1.400(6)		

Molecular and Crystal Packing

The conformation of the benzoic acid molecule and the packing of molecules in the crystal are influenced by the substitution pattern of the bromine atoms.

In the case of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, the carboxylic acid group is twisted with respect to the benzene ring. The crystal packing is characterized by the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of adjacent molecules.[\[1\]](#)

For 2-bromobenzoic acid, the molecules also form hydrogen-bonded centrosymmetric dimers. These dimers are further linked into chains by C-H \cdots O interactions. The packing is also influenced by Br \cdots Br interactions.[\[2\]](#)

Logical Workflow for Comparative Crystallographic Study

The following diagram illustrates the logical workflow for conducting a comparative crystallographic study of isomeric compounds.

Workflow for Comparative Crystallographic Study

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparative study of the crystal structure of dibromobenzoic acid isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104997#comparative-study-of-the-crystal-structure-of-dibromobenzoic-acid-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com